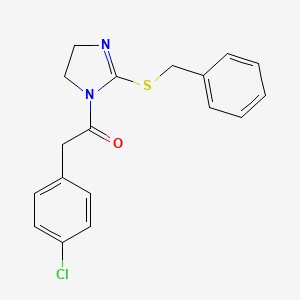
1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenyl)ethanone is a useful research compound. Its molecular formula is C18H17ClN2OS and its molecular weight is 344.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenyl)ethanone is a synthetic organic molecule that belongs to the class of imidazole derivatives. Imidazole and its derivatives are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C17H16ClN2OS, with a molecular weight of approximately 344.84 g/mol. The structure features an imidazole ring, a benzylthio group, and a chlorophenyl moiety, which contribute to its reactivity and biological activity.
Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit notable antimicrobial properties. A study focusing on similar compounds found that those containing benzylthio groups demonstrated significant inhibitory effects against various bacterial strains. The presence of the imidazole ring enhances the interaction with microbial cell membranes, leading to increased permeability and cell lysis .
Antitumor Activity
Imidazole derivatives have also been studied for their potential as antitumor agents. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, it was evaluated against several cancer cell lines, revealing an IC50 value (the concentration needed to inhibit cell growth by 50%) that suggests moderate to high cytotoxicity. This activity is often attributed to the compound's ability to interfere with cellular signaling pathways involved in tumor growth .
The proposed mechanism of action for this compound involves the inhibition of key enzymes and receptors that play critical roles in cellular processes. Specifically, imidazole derivatives can act as competitive inhibitors for enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), leading to reduced inflammation and tumor progression . Additionally, molecular docking studies suggest that the compound may bind effectively to target proteins involved in cancer metabolism.
Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various imidazole derivatives, This compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial count at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent .
Study 2: Antitumor Activity
A recent investigation into the antitumor effects of this compound involved treating human breast cancer cells (MCF-7) with varying concentrations. The study reported an IC50 value of approximately 25 µM after 48 hours of treatment, indicating substantial cytotoxicity compared to control treatments .
Data Table: Biological Activity Summary
Propriétés
IUPAC Name |
1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(4-chlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c19-16-8-6-14(7-9-16)12-17(22)21-11-10-20-18(21)23-13-15-4-2-1-3-5-15/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXFPSNULKNEDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














